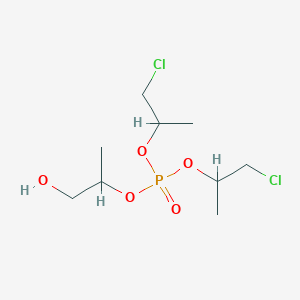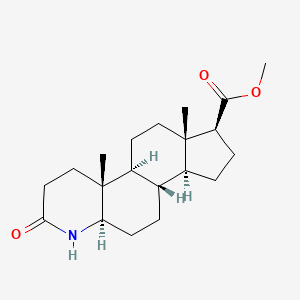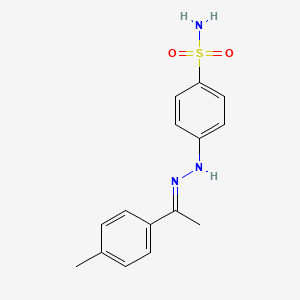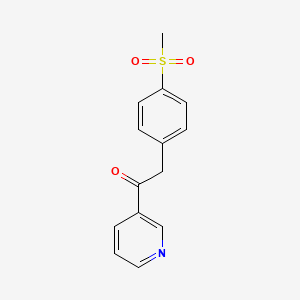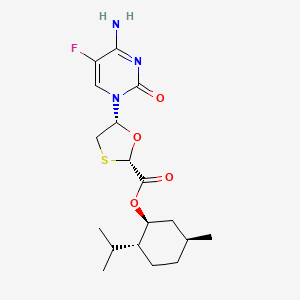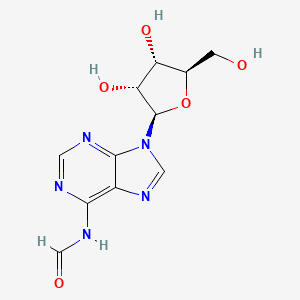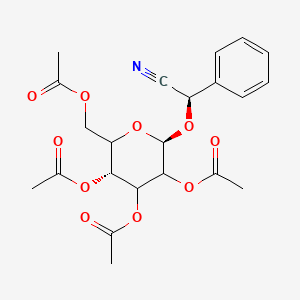
(S)-Prunasin Tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanogenic glycosides like (S)-Prunasin involves a series of chemical reactions starting from specific precursors. A notable method for synthesizing cyanogenic glycosides, including (R)-prunasin, involves the use of O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate and the corresponding α-hydroxyamides through glycosylation, cyanohydrin formation by dehydration of carboxamides, and deprotection processes (Nakajima & Ubukata, 1998).
Molecular Structure Analysis
The molecular structure of prunasin derivatives, including (S)-Prunasin Tetraacetate, is characterized by the presence of a cyanogenic glucoside core, which plays a crucial role in its chemical behavior and biological activity. The structure-analysis efforts focus on understanding the arrangement of atoms within the molecule and how this influences its properties and reactivity.
Chemical Reactions and Properties
Prunasin and its derivatives undergo various chemical reactions, reflecting their cyanogenic nature. These compounds can participate in hydrolysis reactions catalyzed by specific enzymes, such as prunasin hydrolases, to produce hydrogen cyanide, glucose, and other products. Such reactions are essential for understanding the compound's role in plant defense and its potential applications (Kuroki & Poulton, 1987).
Applications De Recherche Scientifique
Generation of Primary Amide Glucosides from Cyanogenic Glucosides
Research on the transformation of cyanogenic glucosides like prunasin in plants has revealed interesting pathways. Prunasinamide, a compound related to prunasin, was identified in the leaves of certain species, indicating a reaction pathway that could be relevant in understanding prunasin derivatives' formation and applications. The study suggests an oxidative mechanism for converting prunasin to primary amides in the presence of reactive oxygen species, highlighting a potential application in understanding plant defense mechanisms and the synthesis of bioactive compounds (Sendker & Nahrstedt, 2009).
New Cyanogenic and Alkyl Glycoside Constituents from Phyllagathis Rotundifolia
Exploration of Phyllagathis rotundifolia led to the discovery of new galloylated cyanogenic glucosides based on prunasin. These findings contribute to the chemical diversity of cyanogenic glucosides and their derivatives, suggesting potential applications in pharmaceuticals and as biochemical tools for studying plant metabolism (Ling, Tanaka, & Kouno, 2002).
Prunasin Hydrolases in Almond Development
Studies on prunasin hydrolases in almonds reveal significant insights into the metabolic pathways of cyanogenic glucosides in plants. This research provides a foundation for understanding how prunasin is metabolized within plants and could inform the development of biotechnological applications aimed at modifying cyanogenic glycoside content in crops for improved safety and nutritional value (Sánchez-Pérez et al., 2012).
Cyanogenic Glucosides and Derivatives in Plant Defense
The study of cyanogenic glucosides like prunasin in plant defense mechanisms against herbivores provides valuable knowledge that can be leveraged in developing natural pest control strategies. By understanding the ecological roles of these compounds, researchers can explore their use in agricultural practices to enhance crop resilience (Alonso-amelot & Oliveros-Bastidas, 2005).
Chromatographic Determination in Plant Extracts
The development of chromatographic methods for determining prunasin and related compounds in plant extracts underscores the importance of analytical techniques in researching cyanogenic glucosides. Such methodologies enable the detailed study of these compounds' presence and concentration in various plant materials, facilitating their potential applications in medicine and biochemistry (Berenguer-Navarro et al., 2002).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. Appropriate handling and disposal procedures would also be mentioned.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
I hope this general outline is helpful. If you have a different compound or topic you’d like me to look up, feel free to ask!
Propriétés
IUPAC Name |
[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17-,18?,19+,20?,21?,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSUMWNLKZZILY-MPIGJZCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H](C(C([C@@H](O1)O[C@@H](C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)
